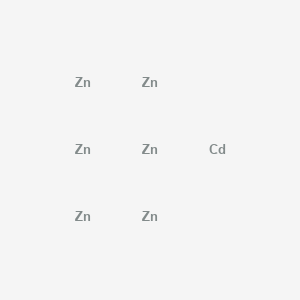
Cadmium;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium and zinc are both metals belonging to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is often found alongside zinc ores. Zinc, on the other hand, is a more abundant element and is widely used in various industrial applications. Both elements share similar chemical properties but differ in their physical characteristics and toxicity levels. Cadmium is known for its toxicity and is used in batteries, coatings, and pigments, while zinc is essential for human health and is used in galvanization, alloys, and as a dietary supplement .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium is typically produced as a by-product of zinc refining. The primary method involves the roasting of zinc sulfide ores, which results in the formation of zinc oxide and cadmium oxide. The cadmium oxide is then reduced to metallic cadmium using carbon. Zinc is produced through the electrolysis of zinc sulfate solution, which is obtained by leaching zinc oxide with sulfuric acid .
Industrial Production Methods
In industrial settings, cadmium is recovered from zinc smelting processes. The cadmium is separated from zinc and other impurities through a series of steps, including distillation and electrolysis. Zinc production involves the roasting of zinc sulfide ores to produce zinc oxide, which is then reduced to metallic zinc using either the electrolytic process or the thermal reduction process .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. Cadmium reacts with oxygen to form cadmium oxide, while zinc forms zinc oxide. Both metals react with acids to produce hydrogen gas and their respective metal salts .
Common Reagents and Conditions
Oxidation: Cadmium and zinc react with oxygen at elevated temperatures to form their oxides.
Reduction: Cadmium oxide can be reduced to metallic cadmium using carbon, while zinc oxide can be reduced using carbon or electrolysis.
Substitution: Both metals can undergo substitution reactions with halogens to form metal halides
Major Products Formed
Cadmium Oxide (CdO): Formed by the oxidation of cadmium.
Zinc Oxide (ZnO): Formed by the oxidation of zinc.
Cadmium Chloride (CdCl₂): Formed by the reaction of cadmium with hydrochloric acid.
Zinc Chloride (ZnCl₂): Formed by the reaction of zinc with hydrochloric acid.
Aplicaciones Científicas De Investigación
Cadmium and zinc have numerous applications in scientific research:
Chemistry: Cadmium is used in the synthesis of cadmium-doped zinc oxide nanoparticles, which have applications in gas sensing and catalysis.
Biology: Zinc is an essential trace element for human health, playing a crucial role in enzyme function and protein synthesis.
Medicine: Zinc is used in dietary supplements and as a treatment for zinc deficiency.
Industry: Cadmium is used in nickel-cadmium batteries, pigments, and coatings. .
Mecanismo De Acción
Cadmium exerts its toxic effects by binding to proteins and enzymes, disrupting their function. It can replace zinc in various biological molecules, leading to oxidative stress and cellular damage. Cadmium also activates the high zinc response by binding to the HIZR-1 nuclear receptor, mimicking the effects of zinc .
Zinc, on the other hand, is essential for numerous biological processes. It acts as a cofactor for many enzymes and is involved in DNA synthesis, protein synthesis, and cell division. Zinc also plays a role in immune function and wound healing .
Comparación Con Compuestos Similares
Cadmium and zinc are similar to other Group 12 elements, such as mercury. cadmium is more toxic than zinc and mercury. Zinc is unique in its essential role in human health, while cadmium and mercury are primarily known for their toxicity .
Similar Compounds
Mercury (Hg): Another Group 12 element, known for its toxicity and use in thermometers and dental amalgams.
Lead (Pb): Although not a Group 12 element, lead shares some chemical properties with cadmium and is also known for its toxicity.
Nickel (Ni): Often found in similar industrial applications as cadmium and zinc, particularly in battery production
Propiedades
Número CAS |
647831-84-3 |
|---|---|
Fórmula molecular |
CdZn6 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
cadmium;zinc |
InChI |
InChI=1S/Cd.6Zn |
Clave InChI |
HAHXYKRDVVLJOU-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


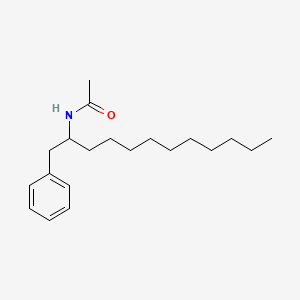

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
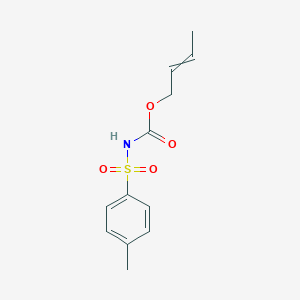

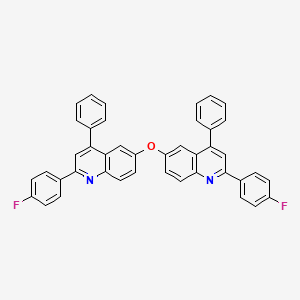
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
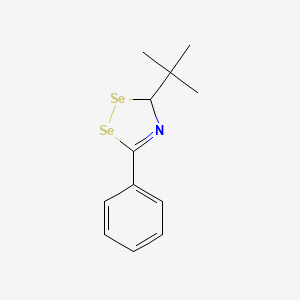
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)

